molecular formula C14H16O3S2 B1460304 methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate CAS No. 1881321-58-9

methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate

Cat. No. B1460304
CAS RN: 1881321-58-9
M. Wt: 296.4 g/mol
InChI Key: MIAUXXNXJINMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Thiols and thioethers, which are structurally similar to this compound, can undergo a variety of reactions. They can be deprotonated with base and undergo SN2 reactions with alkyl halides to give thioethers (sulfides) . They can also undergo oxidation to give disulfides .

Scientific Research Applications

Polymer Science

This compound plays a significant role in the field of polymer science . Thiocarbonyl compounds like this have been used as monomers, polymerization catalysts, reversible and irreversible chain transfer agents, and in post-polymerization modification reactions . They have unique reactivity with radicals, anions, nucleophiles, electrophiles, in pericyclic reactions, and in the presence of light .

RAFT Polymerization

The compound is also involved in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization . This process is a type of controlled/living radical polymerization. The thiocarbonyl group in the compound influences the reactivity in RAFT polymerization .

Synthesis of 4-Sulfoalkanoic Acids

“Methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate” is used in the synthesis of 4-sulfoalkanoic acids . These acids are a class of important dianionic-headed surfactants. The synthesis involves the radical addition of this compound to linear terminal olefins and subsequent oxidation with peroxyformic acid .

Surfactant Production

The compound is used in the production of surfactants . Surfactants have been widely applied in almost every field, including personal care and industry . Dianionic-headed surfactants with two hydrophilic head groups and one hydrophobic tail with a head to tail ratio of 2:1 generally show good wetting and low foam properties alongside mild surface activity .

Textile Industry

The compound may find applications in the textile industry . Dianionic-headed surfactants, which can be synthesized using this compound, are used in the textile industry .

Drug Delivery Systems

“Methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate” may also be used in colloidal drug delivery systems . Dianionic-headed surfactants, synthesized using this compound, can be used in drug delivery systems .

Safety and Hazards

While specific safety data for this compound is not available, general safety measures should always be followed when handling chemical substances. This includes wearing appropriate personal protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for this compound would likely involve further exploration of its reactivity and potential applications. Given its unique structure, it could be of interest in the development of new synthetic methodologies or materials .

properties

IUPAC Name

methyl 4-ethoxycarbothioylsulfanyl-2,3-dihydro-1H-indene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3S2/c1-3-17-14(18)19-12-6-4-5-9-7-10(8-11(9)12)13(15)16-2/h4-6,10H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAUXXNXJINMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)SC1=CC=CC2=C1CC(C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 4-((ethoxycarbonothioyl)thio)-2,3-dihydro-1H-indene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.